Bienvenue dans la boutique en ligne BenchChem!

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide

Orphan Nuclear Receptors LRH-1 (NR5A2) Competitive Binding Assay

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide is a synthetic small-molecule ligand belonging to the class of pyrrolidinyl-pyrimidine benzamides. It has demonstrated quantifiable binding affinity for the nuclear receptor Liver Receptor Homolog 1 (LRH-1/NR5A2), a transcription factor implicated in metabolic regulation and cancer.

Molecular Formula C18H19F3N4O2
Molecular Weight 380.371
CAS No. 1203164-40-2
Cat. No. B2485726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide
CAS1203164-40-2
Molecular FormulaC18H19F3N4O2
Molecular Weight380.371
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C18H19F3N4O2/c19-18(20,21)14-6-2-1-5-13(14)17(26)22-7-10-27-16-11-15(23-12-24-16)25-8-3-4-9-25/h1-2,5-6,11-12H,3-4,7-10H2,(H,22,26)
InChIKeyLPJLVMOQTMPPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide (CAS 1203164-40-2)


N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide is a synthetic small-molecule ligand belonging to the class of pyrrolidinyl-pyrimidine benzamides. It has demonstrated quantifiable binding affinity for the nuclear receptor Liver Receptor Homolog 1 (LRH-1/NR5A2), a transcription factor implicated in metabolic regulation and cancer [1]. This compound is commercially available in milligram quantities at defined purity levels, making it suitable for in vitro target engagement and cell-based studies [1][2]. Its core structural features—specifically the pyrrolidine substituent on a pyrimidine ring linked via an oxyethyl spacer to a 2-(trifluoromethyl)benzamide—distinguish it from other LRH-1 chemotypes, which are frequently based on phospholipid-mimetic, raloxifene-derived, or triarylethanone scaffolds [3].

Chemical-Class Differentiation Risks When Substituting This Compound for Other LRH-1 Ligands


Generic substitution among LRH-1 ligands is not viable because small structural variations in the ligand-binding domain (LBD) pocket profoundly shift the activation function (AF) helix-12 equilibrium, thereby altering the receptor's transcriptional output from agonism to inverse agonism or antagonism [1]. N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide possesses a pyrrolidinyl-pyrimidine core that is chemically distinct from the phospholipid-mimetic RJW100, the raloxifene-based antagonists, and the triarylethanone inverse agonists such as ML-180. Critically, these different core structures yield different functional profiles: RJW100 is a potent LRH-1/SF-1 dual agonist (HeLa EC50 ≈ 1.5 μM) [2], whereas ML-180 is an inverse agonist (IC50 = 3.7 μM) . The target compound's unique core and spacer confer a distinct binding mode that cannot be replicated by molecules outside its chemotype, making blind interchange scientifically unsound.

Quantitative Evidence Supporting the Procurement of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide


Measurable Binding Affinity for the LRH-1 Ligand-Binding Domain

The compound demonstrates quantifiable binding to the LRH-1 ligand-binding domain (LBD) via a fluorescence polarization competitive displacement assay. This provides a clear, reproducible benchmark (Ki) that can be used to establish a binding baseline for structure-activity relationship (SAR) studies, in contrast to candidates with no measurable affinity [1]. While other LRH-1 chemotypes achieve tighter binding, e.g., the triarylethanone class with a Ki of 1.30 nM [2], the target compound's moderate affinity places it in a useful range for identifying occupancy-driven effects without complete receptor saturation.

Orphan Nuclear Receptors LRH-1 (NR5A2) Competitive Binding Assay

NR5A Subfamily Selectivity: Differential Affinity for LRH-1 vs. SF-1

The compound shows preferential binding to LRH-1 over the closely related nuclear receptor Steroidogenic Factor-1 (SF-1). In parallel competitive binding assays using the same fluorescent probe, the compound's affinity for SF-1 (Ki = 3,300 nM) is approximately one order of magnitude weaker than its affinity for LRH-1 (Ki = 374 nM) [1]. This differs from dual LRH-1/SF-1 agonists like RJW100, which show more balanced activity across both receptors (SF-1 pEC50 7.5 vs LRH-1 pEC50 6.6), and from the inverse agonist ML-180, which is reported as inactive at SF-1 (IC50 > 10 µM) [2].

Nuclear Receptor Selectivity SF-1 (NR5A1) Off-target Profiling

Cell-Based Functional Activity: Partial Agonism in HeLa Reporter Assays

In a full-length human LRH-1 HeLa cell reporter gene assay, the compound activates LRH-1-mediated transcription with an EC50 of 1,100 nM, indicating a partial agonist functional profile [1]. This places it in a distinct functional category compared to (a) the potent non-selective agonist RJW100, which achieves full activation with an EC50 of approximately 1.5 μM in HeLa cells but at the cost of potent dual LRH-1/SF-1 agonism [2]; (b) the inverse agonist ML-180, which suppresses constitutive LRH-1 activity with an IC50 of 3.7 μM ; and (c) various antagonist chemotypes that block LRH-1 without any activation. The target compound's partial agonism may be mechanistically informative for probing LRH-1's transcriptional dynamics without triggering maximal downstream signaling.

Transcriptional Activation LRH-1 Agonism Cellular Reporter Assay

Structural Chemotype Differentiation: Pyrrolidinyl-Pyrimidine Core vs. Known LRH-1 Ligand Classes

The compound's central 6-(pyrrolidin-1-yl)pyrimidin-4-yl core represents a scaffold distinct from the three dominant LRH-1 ligand chemotypes: (I) phospholipid-mimetic agonists (e.g., RJW100, GSK8470) built on decalin or bicyclic hydrocarbon cores; (II) triarylethanone inverse agonists (e.g., ML-180/SR1848); and (III) raloxifene-based antagonists discovered via virtual screening [1][2]. Quantitative analysis of structural fingerprints (ECFP4 Tanimoto similarity) between this compound and representative members of these three classes consistently yields values <0.35, confirming low molecular similarity [3]. This structural divergence is mechanistically significant: the pyrrolidine nitrogen and pyrimidine N1 atom form a unique hydrogen-bond donor-acceptor pair that is absent from existing LRH-1 chemotypes, potentially engaging a distinct subset of pocket residues [1].

Scaffold Hopping Chemotype Novelty Virtual Screening

Application Scenarios Where N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide Provides Scientific Value


Dose-Response Target Engagement Studies for LRH-1 Occupancy-Response Relationships

The compound's moderate LRH-1 binding affinity (Ki = 374 nM) makes it suitable for establishing quantitative occupancy-response curves in biochemical and cellular assays, where researchers require graded receptor engagement rather than the complete saturation achieved by ultra-high affinity ligands (e.g., Ki = 1.30 nM for triarylethanone-class compounds). This dose-response range is ideal for pharmacological profiling of partial target modulation [1][2].

NR5A Subfamily Profiling: LRH-1 vs. SF-1 Discrimination Assays

With approximately 8.8-fold binding selectivity for LRH-1 over SF-1, the compound can be deployed in parallel NR5A profiling panels to differentiate LRH-1-dependent gene expression programs from SF-1-mediated effects. This selectivity profile is intermediate between the fully non-discriminating dual agonist RJW100 and the SF-1-inert inverse agonist ML-180, enabling a nuanced pharmacological dissection of NR5A biology [3].

Partial Agonist Tool for Transcriptional Activation Studies

As a partial LRH-1 agonist (HeLa EC50 = 1,100 nM), the compound enables the study of sub-maximal transcriptional responses without the confounding compensatory mechanisms often triggered by full agonists. This functional profile is distinct from the full agonism of RJW100 and the inverse agonism of ML-180, filling a specific gap in the LRH-1 pharmacological toolbox [4].

Scaffold-Hopping Hit-to-Lead Campaigns Targeting LRH-1

The pyrrolidinyl-pyrimidine core offers a structurally novel starting point for medicinal chemistry optimization, with low similarity (ECFP4 Tanimoto < 0.35) to all three known LRH-1 ligand classes. Procurement of this scaffold enables hit-to-lead campaigns that explore novel intellectual property space while leveraging established LRH-1 assay cascades for SAR development [5][6].

Quote Request

Request a Quote for N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.